

A Technical Guide to 3-Aminobenzoic Acid: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminobenzoic acid

Cat. No.: B119506

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzoic acid (m-aminobenzoic acid, MABA), a key aromatic aminocarboxylic acid, serves as a versatile building block in the synthesis of a wide array of organic molecules. Its utility spans the pharmaceutical, dye, and polymer industries. In the realm of life sciences, its derivatives have garnered significant interest for their potential biological activities. This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of **3-aminobenzoic acid**, alongside detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Sources and Purity

3-Aminobenzoic acid is readily available from a multitude of chemical suppliers worldwide. The purity of the commercially available product typically ranges from 98% to over 99.5%, catering to various research and development needs. The table below summarizes a selection of commercial suppliers and the typical purities they offer. Pricing is subject to change and depends on the quantity and purity grade.


Supplier	Purity	CAS Number
Sigma-Aldrich	≥98%	99-05-8
Otto Chemie Pvt. Ltd.	98%	99-05-8[1]
Carl ROTH	≥98%, ≥99.5% (cryst.)	99-05-8[2]
Chem-Impex	≥98.5% (assay)	99-05-8[3]
SD Fine-Chem	Laboratory Reagent/For Synthesis	99-05-8[4]
CDH Fine Chemical	98%	99-05-8[5]
ChemicalBook (various)	98% - 99%	99-05-8[3]

Experimental Protocols

Synthesis of 3-Aminobenzoic Acid via Reduction of 3-Nitrobenzoic Acid

A common and efficient laboratory-scale synthesis of **3-aminobenzoic acid** involves the reduction of the nitro group of 3-nitrobenzoic acid. A variety of reducing agents can be employed, with tin and hydrochloric acid or catalytic hydrogenation being classic methods. Below is a representative protocol using iron powder in an acidic medium, which is a more environmentally benign alternative.

Reaction Scheme:

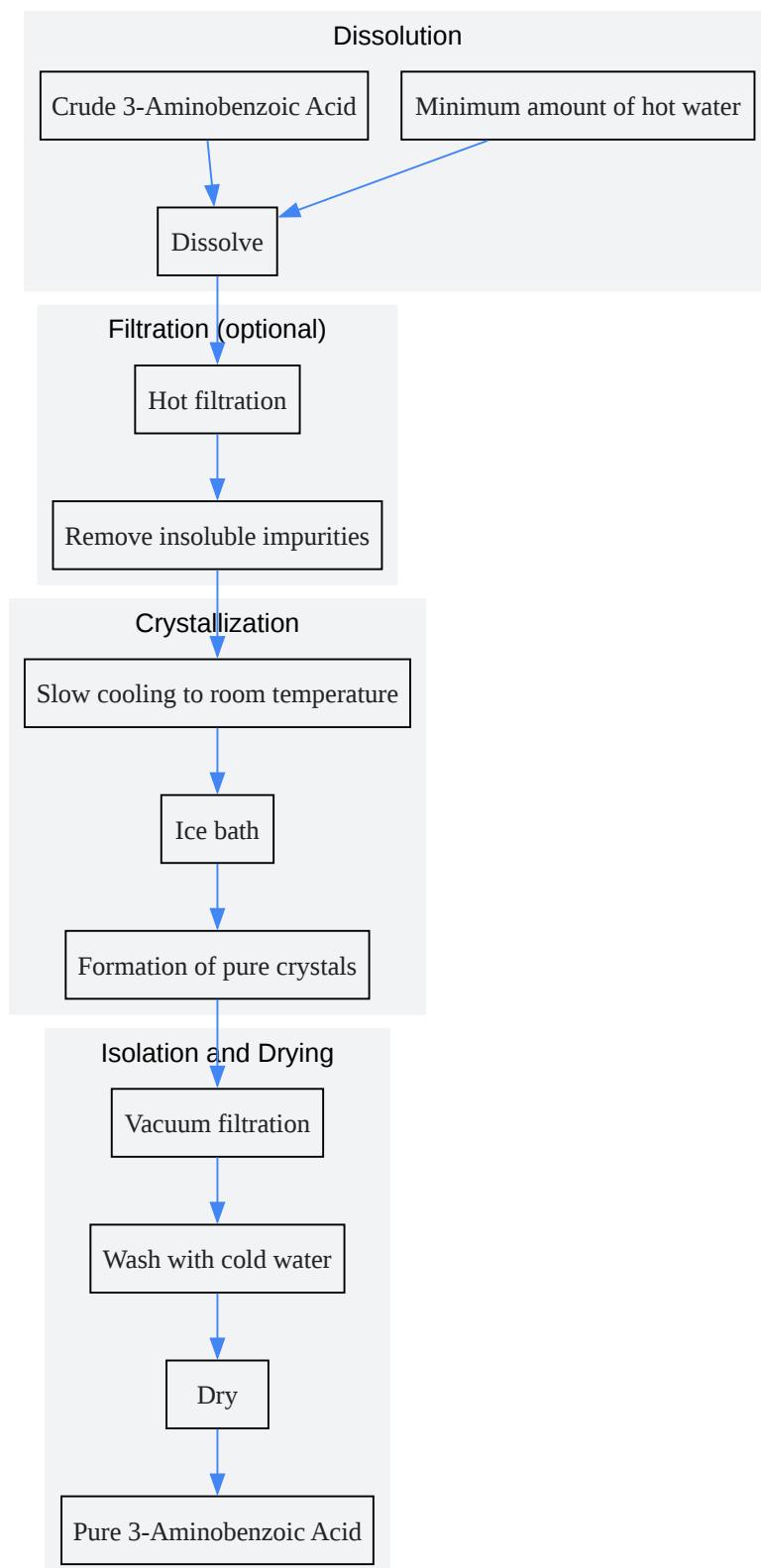
[Click to download full resolution via product page](#)

Caption: Reduction of 3-Nitrobenzoic Acid to **3-Aminobenzoic Acid**.

Materials:

- 3-Nitrobenzoic acid
- Iron powder
- Concentrated hydrochloric acid
- Ethanol
- Water
- Sodium carbonate
- Activated carbon

Procedure:


- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 3-nitrobenzoic acid and iron powder in a mixture of ethanol and water.
- Heat the mixture to a gentle reflux with vigorous stirring.
- Carefully add a catalytic amount of concentrated hydrochloric acid dropwise to the refluxing suspension.
- Continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess acid by the careful addition of a saturated sodium carbonate solution until the pH is slightly alkaline.
- Heat the mixture to boiling and add a small amount of activated carbon to decolorize the solution.
- Filter the hot mixture through a fluted filter paper to remove the iron salts and activated carbon.

- Acidify the filtrate with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the **3-aminobenzoic acid**.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

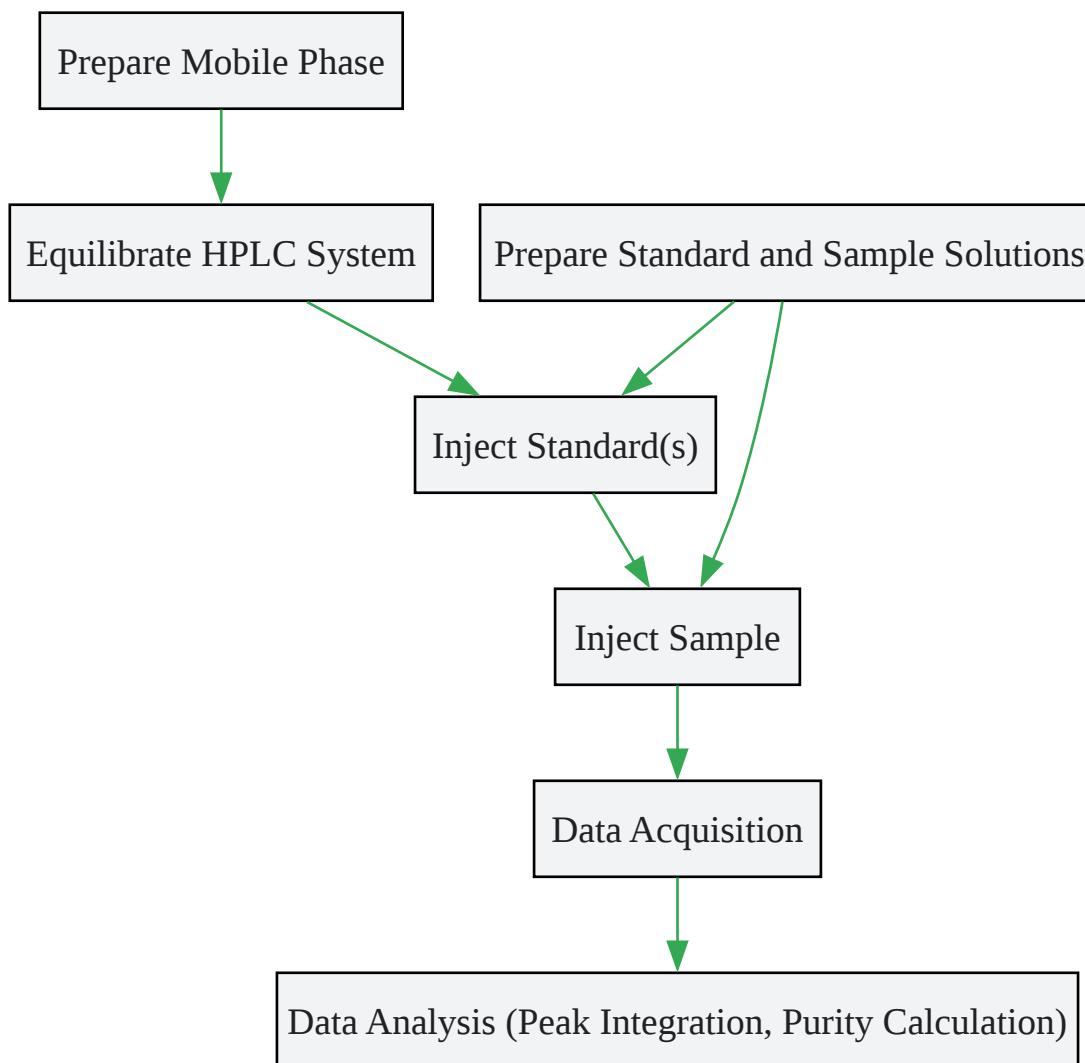
Purification of 3-Aminobenzoic Acid by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. For **3-aminobenzoic acid**, water is a suitable solvent due to its significantly higher solubility at elevated temperatures compared to room temperature.

Workflow for Recrystallization:

[Click to download full resolution via product page](#)

Caption: General Workflow for the Recrystallization of **3-Aminobenzoic Acid**.


Procedure:

- Place the crude **3-aminobenzoic acid** in an Erlenmeyer flask.
- Add a minimal amount of deionized water and heat the suspension to boiling on a hot plate.
- Add small portions of hot deionized water until the solid completely dissolves. Avoid adding excess solvent.
- If the solution has colored impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
- If activated carbon was used, perform a hot gravity filtration to remove it.
- Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath for about 30 minutes.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold water.
- Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of **3-aminobenzoic acid**. A reversed-phase method is typically employed.

Workflow for HPLC Analysis:

[Click to download full resolution via product page](#)

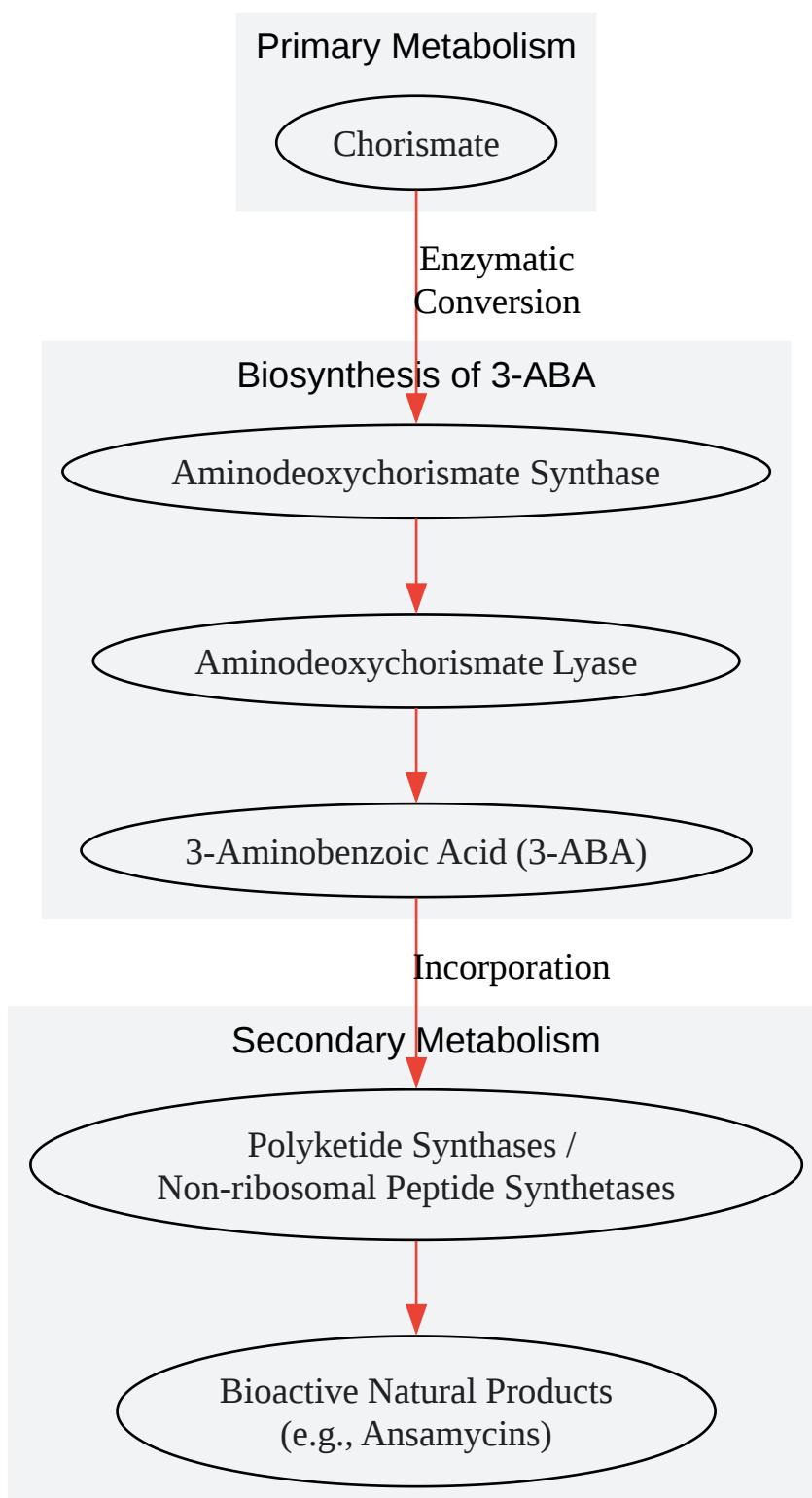
Caption: A Typical Workflow for HPLC Purity Analysis.

Illustrative HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength where **3-aminobenzoic acid** has strong absorbance (e.g., around 254 nm or 300 nm).
- Injection Volume: 10 μ L.
- Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:


- Prepare the mobile phase and degas it.
- Accurately prepare a standard solution of high-purity **3-aminobenzoic acid** in the mobile phase or a suitable solvent.
- Prepare the sample solution by dissolving a known amount of the synthesized or purchased **3-aminobenzoic acid** in the same solvent.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time and response factor.
- Inject the sample solution.
- Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Role in Biosynthesis and as a Bioactive Precursor

While **3-aminobenzoic acid** is not a direct signaling molecule in major known pathways, it is a crucial precursor in the biosynthesis of various natural products with significant biological activities. For instance, it is a building block for the ansamycin class of antibiotics.

Understanding its biosynthetic origins and its incorporation into larger, more complex molecules is of high interest to drug discovery and metabolic engineering.

Biosynthetic Role of **3-Aminobenzoic Acid**:

[Click to download full resolution via product page](#)

Caption: Simplified schematic of the role of **3-Aminobenzoic Acid** as a biosynthetic precursor.

Conclusion

3-Aminobenzoic acid is a readily accessible and highly versatile chemical intermediate. A thorough understanding of its commercial availability, purity levels, and the experimental methodologies for its synthesis, purification, and analysis is fundamental for its effective utilization in research and development. While not a direct signaling molecule, its role as a precursor to bioactive compounds underscores its importance in the quest for novel therapeutic agents. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-Aminobenzoic acid, 250 g, CAS No. 99-05-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 3. 3-Aminobenzoic acid | 99-05-8 [chemicalbook.com]
- 4. AMINOBENZOIC [sdfine.com]
- 5. CAS-99-05-8, m-Amino Benzoic Acid (3-Aminobenzoic Acid) for Synthesis Manufacturers, Suppliers & Exporters in India | 006450 [cdhfinechemical.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Aminobenzoic Acid: Commercial Availability, Purity, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119506#commercial-sources-and-purity-of-3-aminobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com